molecular formula C11H13ClFN B13069122 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13069122
M. Wt: 213.68 g/mol
InChI Key: LBMFTIKUSIGPDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro and fluoro substituents enhances its reactivity and potential biological activities compared to other indole derivatives .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

7-chloro-5-fluoro-3,3,4-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H13ClFN/c1-6-8(13)4-7(12)10-9(6)11(2,3)5-14-10/h4,14H,5H2,1-3H3

InChI Key

LBMFTIKUSIGPDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1F)Cl)NCC2(C)C

Origin of Product

United States

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